2-Amino-3-ethyl-7-fluoroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
948292-27-1 |
|---|---|
Molecular Formula |
C11H11FN2 |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-ethyl-7-fluoroquinolin-2-amine |
InChI |
InChI=1S/C11H11FN2/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
SHCPQHCXYKNUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Ethyl 7 Fluoroquinoline and Analogues
Classical and Condensation-Based Synthetic Approaches
Classical methods for quinoline (B57606) synthesis often involve the condensation of anilines with dicarbonyl compounds or their equivalents, followed by cyclization. These reactions remain fundamental in constructing the basic quinoline ring system.
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which are key intermediates for various quinoline derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester. wikipedia.orgorientjchem.org This intermediate then undergoes thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation produce the 4-hydroxyquinoline. wikipedia.org
For the synthesis of a 7-fluoroquinoline (B188112) derivative, a corresponding 3-fluoroaniline (B1664137) would be used as the starting material. For instance, the reaction of 3-chloro-4-fluoroaniline (B193440) with diethyl ethoxymethylenemalonate, followed by thermal cyclization in diphenyl ether, yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.org This highlights the adaptability of the Gould-Jacobs reaction for preparing halogenated quinolones. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. jasco.ro
Table 1: Examples of Gould-Jacobs Reaction Conditions
| Starting Aniline | Reagent | Conditions | Product | Ref |
| Aniline | Diethyl ethoxymethylenemalonate | Heat (250-300°C), Microwave | Ethyl 4-hydroxyquinoline-3-carboxylate | jasco.ro |
| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | 1. Condensation (145°C) 2. Cyclization (250°C, Diphenyl ether) | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | orientjchem.org |
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.orgquimicaorganica.org In the Conrad-Limpach synthesis, the reaction proceeds through a Schiff base intermediate, which then cyclizes upon heating to form the 4-hydroxyquinoline. wikipedia.org The conditions of the reaction, particularly temperature, can influence the regioselectivity, with kinetic control favoring the 4-quinolone and thermodynamic control favoring the 2-quinolone. quimicaorganica.org
This method is widely applicable and can be used to prepare a variety of substituted quinolones. For example, it has been used as a key step in the total synthesis of natural products like waltherione F. researchgate.net The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yields of the cyclization step. wikipedia.org
Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgiipseries.org This reaction is a valuable alternative to other methods like the Pfitzinger reaction. wikipedia.org
The Doebner reaction has been adapted and optimized to accommodate a wider range of substrates, including anilines with electron-withdrawing groups, which typically give low yields under conventional conditions. acs.orgnih.gov A recent development is the Doebner hydrogen-transfer reaction, which improves yields for such challenging substrates. acs.orgnih.gov The related Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is another powerful tool for quinoline synthesis. wikipedia.org
Table 2: Comparison of Classical Quinoline Syntheses
| Reaction Name | Reactants | Key Product Type | Ref |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate | wikipedia.org |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline | wikipedia.org |
| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | wikipedia.orgiipseries.org |
Strategic Functionalization and Derivatization at Key Positions
Once the quinoline core is formed, further modifications can be made to introduce or alter functional groups at specific positions, which is crucial for tuning the molecule's properties.
The nitrogen atom at the N-1 position of the quinoline ring is a common site for functionalization. Alkylation at this position is a key step in the synthesis of many biologically active quinolones. orientjchem.org For example, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be N-alkylated using various alkylating agents in the presence of a base like potassium carbonate in a solvent such as DMF. orientjchem.org
Studies on the mechanism of alkylation of 3-ethoxycarbonyl-4-oxo-quinolines suggest that the reaction proceeds through a nucleophilic enolate intermediate, leading selectively to the N-alkylated product rather than an O-alkylated one. rsc.org More recently, boronic acid-catalyzed one-pot tandem reduction and reductive alkylation of quinolines have been developed to synthesize N-alkyl tetrahydroquinolines. acs.org Additionally, catalyst- and solvent-free methods for the alkylation of quinoline N-oxides with olefins have been reported. rsc.org
Functionalization at the C-2 and C-3 positions of the quinoline ring is essential for creating diverse analogues. The intrinsic reactivity of the C=N bond often directs functionalization to the C-2 position. acs.org However, methods for selective C-3 functionalization are also being developed. nih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for introducing substituents at various positions on the quinoline ring. acs.orgnih.gov
The carboxyl group at the C-3 position, often introduced via syntheses like the Gould-Jacobs reaction, is a versatile handle for further derivatization. researchgate.net For instance, the carboxylic acid of fluoroquinolones can be converted into a hydrazide, which serves as a key intermediate for synthesizing a wide range of heterocyclic hybrids, such as those containing oxadiazole or triazole rings. nih.govrsc.org These modifications are often pursued to develop new therapeutic agents. rsc.org
C-2 and C-3 Modifications, including Carboxyl Group Derivatization
Introduction of Heteroaryl Moieties at C-3 (e.g., Thiazole (B1198619), Oxadiazole, Tetrazole)
The introduction of five-membered heteroaromatic rings such as thiazole, oxadiazole, and tetrazole at the C-3 position of the quinoline nucleus can be achieved through various synthetic strategies. These moieties are known to act as important pharmacophores, and their incorporation can lead to compounds with enhanced biological activities.
One common approach involves the use of a 2-aminoquinoline (B145021) derivative with a suitable functional group at the C-3 position that can be converted into the desired heterocycle. For instance, a 2-amino-3-formylquinoline can serve as a versatile starting material. The synthesis of 2-aminoquinoline-3-carbaldehydes can be accomplished via the Vilsmeier-Haack formylation of N-arylacetamides, followed by displacement of a 2-chloro substituent with an amino group. researchgate.net
Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method for the construction of the thiazole ring. This involves the reaction of an α-haloketone with a thioamide. In the context of C-3 functionalization of quinolines, a 2-amino-3-(bromoacetyl)quinoline could be reacted with a thiourea (B124793) derivative to yield the corresponding 2-amino-3-(thiazol-2-yl)quinoline. nih.gov The synthesis of thiazole derivatives often involves the cyclocondensation of an α-bromoacyl compound with a thioamide. nih.gov
Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of acylthiosemicarbazides. researchgate.net For example, a 2-aminoquinoline-3-carbohydrazide can be reacted with a suitable reagent to form a semicarbazone, which is then oxidatively cyclized to the 1,3,4-oxadiazole. nih.gov Iodine-mediated cyclization is a common method for this transformation. nih.gov
Tetrazole Derivatives: Tetrazoles are often considered as bioisosteres of carboxylic acids. The synthesis of C-3 tetrazolyl quinolines can be achieved from a 3-cyanoquinoline derivative. The [2+3] cycloaddition reaction between the nitrile and an azide, typically sodium azide, is a standard method for the formation of the tetrazole ring.
| Heterocycle | General Synthetic Method | Key Intermediates |
| Thiazole | Hantzsch thiazole synthesis | α-Haloketone, Thioamide |
| 1,3,4-Oxadiazole | Oxidative cyclization of acylthiosemicarbazides | Carbohydrazide, Semicarbazone |
| Tetrazole | [2+3] Cycloaddition | Nitrile, Azide |
Formation of Amino Acid and Dipeptide Conjugates
The conjugation of amino acids and dipeptides to the C-3 position of fluoroquinolones is a well-established strategy to enhance their transport into bacterial cells and to modulate their biological activity. nih.govnih.gov This is typically achieved by forming an amide bond between the C-3 carboxylic acid of the quinolone and the amino group of the amino acid or peptide.
The synthesis of these conjugates often involves standard peptide coupling protocols. The carboxylic acid at the C-3 position of the quinolone is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). The activated quinolone is then reacted with the desired amino acid or dipeptide, whose amino group is often protected with a suitable protecting group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The final step involves the deprotection of the amino group to yield the desired conjugate. nih.govnih.gov Benzotriazole chemistry has also been effectively utilized for the synthesis of fluoroquinolone-3-carboxamide amino acid conjugates. nih.gov
More advanced strategies involve the use of linkers, such as biolabile disulfide linkers, to connect the amino acid or peptide to the fluoroquinolone core. whiterose.ac.uk This approach can allow for the release of the active drug inside the target cell.
| Conjugate Type | Coupling Chemistry | Key Reagents |
| Amino Acid Conjugates | Amide bond formation | Coupling agents (DCC, CDI), Protected amino acids |
| Dipeptide Conjugates | Amide bond formation | Coupling agents (PyBOP), Protected dipeptides |
| Linker-based Conjugates | Thiol-disulfide exchange | Fluoroquinolones with disulfide linkers, Cysteine-containing peptides |
C-7 Functionalization: Introduction of Nitrogen Heterocycles and Amines
The substituent at the C-7 position of the fluoroquinolone scaffold plays a crucial role in determining the antibacterial spectrum and potency. nih.gov The introduction of various nitrogen-containing heterocycles and amines at this position is a key strategy in the development of new fluoroquinolone antibiotics.
Synthesis of Piperazinyl and Pyrrolidinyl Derivatives
The introduction of piperazine (B1678402) and pyrrolidine (B122466) rings at the C-7 position is a common modification in fluoroquinolone chemistry. This is typically achieved through a nucleophilic aromatic substitution reaction, where the fluorine atom at C-7 is displaced by the nitrogen of the heterocyclic amine.
The reaction is generally carried out by heating the 7-fluoroquinolone with the desired piperazine or pyrrolidine derivative in a suitable solvent such as pyridine (B92270), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrofluoric acid formed during the reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more modern and efficient alternative for the formation of the C-N bond between the quinoline core and the nitrogen heterocycle. organic-chemistry.orgrsc.org This method is particularly useful for coupling less reactive amines or for reactions requiring milder conditions. organic-chemistry.orgrsc.org
Direct Introduction of Amino and Hydrazino Groups
The direct introduction of an amino or hydrazino group at the C-7 position of a 7-fluoroquinoline can be challenging. However, several methods have been developed to achieve this transformation.
One approach involves the use of a protected amino or hydrazino source in a nucleophilic aromatic substitution reaction. For example, tert-butyl carbazate (B1233558) can be used as a source of the hydrazino group, followed by deprotection. For the introduction of a primary amino group, a common strategy is to use a protected amine, such as benzylamine, followed by hydrogenolysis to remove the benzyl (B1604629) group.
Alternatively, the synthesis of 7-aminoquinolines can be achieved through the reduction of a 7-nitroquinoline (B188568) precursor. The nitro group can be introduced at the C-7 position through nitration of a suitable quinoline derivative. The subsequent reduction of the nitro group to an amino group can be carried out using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
C-8 Position Modifications, including Nitro and Methoxy (B1213986) Substitutions
Modifications at the C-8 position of the quinoline ring can also have a significant impact on the biological activity of the resulting compounds. The introduction of nitro and methoxy groups are common modifications.
The synthesis of 8-nitroquinoline (B147351) derivatives is typically achieved through nitration of the quinoline ring using a mixture of nitric acid and sulfuric acid. brieflands.com The position of nitration is influenced by the existing substituents on the quinoline ring. For the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, nitration of the corresponding fluoroquinolone nucleus with fuming nitric acid has been reported. nih.gov The presence of an 8-nitro group can facilitate nucleophilic substitution at the C-7 position. nih.gov
The synthesis of 8-methoxyquinoline (B1362559) derivatives can be achieved from the corresponding 8-hydroxyquinoline. The hydroxyl group can be alkylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. An alternative route to 8-methoxyquinolines involves the Skraup synthesis starting from an appropriately substituted aniline, such as o-anisidine.
Advanced Synthetic Techniques and Catalytic Approaches
Modern synthetic organic chemistry offers a range of advanced techniques and catalytic approaches that have been applied to the synthesis and functionalization of quinoline derivatives, enabling more efficient and selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been widely used for the introduction of amines and nitrogen heterocycles at various positions of the quinoline ring. organic-chemistry.orgrsc.org Other palladium-catalyzed reactions, such as the Suzuki and Heck reactions, can be employed for the formation of C-C bonds, allowing for the introduction of aryl, vinyl, and alkyl groups.
Copper-Catalyzed Reactions: Copper catalysts have also been utilized in the synthesis of quinoline derivatives. For example, copper-catalyzed cyclization reactions have been developed for the construction of the quinoline core.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and environmentally friendly method for a variety of organic transformations. This technique has been applied to the C3-functionalization of quinoxalin-2(1H)-ones, a related heterocyclic system, suggesting its potential applicability to the functionalization of quinolines. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinoline derivatives. researchgate.net This technique has been successfully applied to various reactions, including the synthesis of 4-quinolone derivatives. rsc.org
Multi-Component Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants are combined in a single step to form a complex product. researchgate.net This approach offers significant advantages in terms of atom economy and step economy and has been utilized for the synthesis of quinoline derivatives. researchgate.net
| Technique | Application in Quinoline Synthesis | Advantages |
| Buchwald-Hartwig Amination | C-N bond formation for amination | High efficiency, broad substrate scope, mild conditions |
| Photoredox Catalysis | C-H functionalization | Mild conditions, use of visible light, green chemistry |
| Microwave-Assisted Synthesis | Various synthetic steps | Reduced reaction times, improved yields |
| Multi-Component Reactions | Construction of quinoline core and derivatization | High efficiency, atom and step economy |
Metal-Catalyzed Coupling Reactions for Quinolone Synthesis (e.g., Pd-catalyzed)
The construction of the quinoline core and the introduction of its substituents can be efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, have proven to be versatile for this purpose.
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, a crucial step in the synthesis of 2-aminoquinolines. wikipedia.orgacsgcipr.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.org For the synthesis of a 2-aminoquinoline derivative, a suitably substituted 2-chloroquinoline (B121035) can be reacted with an amine in the presence of a palladium catalyst and a strong base. nih.govscienceopen.com The choice of phosphine (B1218219) ligands is critical for the reaction's success, with various generations of ligands developed to expand the scope and mildness of the reaction conditions. wikipedia.org For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated, showcasing the ability to functionalize specific positions on the quinoline ring. nih.gov
Another powerful palladium-catalyzed method is the Suzuki-Miyaura cross-coupling , which is widely used for creating carbon-carbon bonds. nih.govlibretexts.org This reaction can be employed to introduce the ethyl group at the 3-position of the quinoline ring. A typical approach would involve the coupling of a 3-halo-2-amino-7-fluoroquinoline with an ethylboronic acid derivative. The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov The versatility of the Suzuki coupling allows for the use of a wide range of boronic acids and aryl halides, making it a staple in the synthesis of substituted biaryl compounds and other complex molecules. libretexts.orgnih.gov
The following table summarizes representative conditions for these palladium-catalyzed reactions:
| Reaction | Catalyst/Ligand | Reactants | Base | Solvent | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | Aryl Halide, Amine | Strong Base (e.g., NaOtBu) | Toluene, Dioxane | wikipedia.orgacsgcipr.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / Phosphine Ligand | Aryl Halide, Boronic Acid | Aqueous Base (e.g., K₂CO₃, KOH) | Toluene/H₂O, DMF | nih.govlibretexts.org |
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. Several one-pot methods have been developed for the synthesis of substituted quinolines.
One such approach involves a palladium-catalyzed one-pot reaction of 2-amino aromatic ketones with alkynes. nih.gov This method provides an alternative route to polysubstituted quinolines. Another strategy is a multicomponent domino reaction, also palladium-mediated, that can yield 2-aryl-4-aminoquinolines from carbon monoxide, 2-ethynyl-arylamines, aryl iodides, and primary amines. acs.org
Furthermore, a three-component reaction between an aldehyde, methyl 2-cyanoacetate, and enaminones has been described for the synthesis of quinoline-based fused heterocyclic systems. rsc.org The regioselectivity of this reaction can be controlled by the choice of catalyst. rsc.org
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is paramount when constructing complex molecules like 2-Amino-3-ethyl-7-fluoroquinoline, which has multiple functional groups and positions for substitution.
Regioselective synthesis of 3-substituted quinolines can be achieved through various methods. For example, the acid-promoted rearrangement of arylmethyl azides can lead to the formation of 3-bromoquinoline (B21735) derivatives. acs.org Electrophilic cyclization of alkynylaniline derivatives is another strategy, although it is often more effective for producing 3-iodoquinolines. acs.org The choice of catalyst can also control the regiochemical outcome in reactions involving multiple potential reaction sites. For instance, copper- or gold-catalyzed reactions of phosphoryl-substituted conjugated ynones with 2'-amino-2,2,2-trifluoroacetophenones can selectively yield either quinolin-2-yl- or quinolin-3-ylphosphonates. nih.gov
Chemoselectivity is crucial when dealing with substrates bearing multiple reactive functional groups. The functionalization of fluoroquinolones, for instance, requires careful control to modify specific positions without affecting others. waocp.orgnih.govnih.gov The selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline is a prime example of chemoselectivity, where the amination occurs at the more reactive aryl bromide position while leaving the heteroaryl chloride intact. nih.gov
Stereoselective Synthesis of Chiral and Enantiomeric Forms
The introduction of a chiral center, such as at the 3-position of a quinoline ring with an alkyl substituent, requires stereoselective synthetic methods. While the ethyl group in the target compound does not create a chiral center at the 3-position, the synthesis of chiral and enantiomeric forms is a significant area of research for related quinoline derivatives. unipi.it
Asymmetric synthesis of quinoline derivatives has been achieved using various approaches. One method involves an inverse electron demand Diels-Alder reaction using a chiral Titanium(IV) complex as a Lewis acid catalyst to produce asymmetric tetrahydroquinoline derivatives with high enantioselectivity. acs.orgnih.govacs.org
Another powerful strategy is the use of chiral catalysts in combination with photoredox catalysis. For example, the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines bearing both axial and central chirality has been accomplished using a chiral lithium phosphate (B84403) and an Iridium photocatalyst. rsc.orgrsc.org Quinine and its derivatives, which are themselves chiral quinoline alkaloids, can also be used as catalysts for stereoselective reactions in organic synthesis. wikipedia.org
The development of stereoselective methods is often driven by the need to synthesize enantiopure compounds for pharmaceutical applications, where a specific enantiomer may have the desired biological activity.
Chemical Reactivity and Transformation Mechanisms of the 2 Amino 3 Ethyl 7 Fluoroquinoline Core
Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the 2-Amino-3-ethyl-7-fluoroquinoline core, the fluorine atom at the C-7 position is a key site for such reactions. The strong electronegativity of fluorine activates the C-7 position, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone in the modification of fluoroquinolone compounds, where the C-7 substituent is known to significantly influence potency and pharmacokinetic properties. nih.gov
The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion, a good leaving group, results in the substituted product. A variety of nucleophiles can be employed in this reaction. For instance, amino heterocycles have been successfully introduced at the C-7 position of fluoroquinolones to generate novel analogs. nih.gov This substitution is often facilitated by forming a boron complex with the fluoroquinolone, which can enhance the reactivity. nih.gov Similarly, other nucleophiles like amines, alcohols, and thiols can displace the C-7 fluorine, providing a modular approach to a diverse range of derivatives. mdpi.com
While the C-7 position is the most likely site for SNAr due to the fluoro substituent, other positions can also be activated. For example, if a chloro group were present at the C-4 position, it could also undergo nucleophilic displacement, as this position is activated by the ring nitrogen. nih.gov
Electrophilic Reactions and Functional Group Interconversions
The 2-amino group is the primary site for electrophilic attack and functional group interconversions. One of the most significant transformations is diazotization, a process that converts a primary aromatic amine into a highly versatile diazonium salt. byjus.comunacademy.com This reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures. organic-chemistry.org
The mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nitrogen of the 2-amino group. byjus.com A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-diazoquinolinium ion. These diazonium salts are valuable synthetic intermediates because the dinitrogen moiety (N₂) is an excellent leaving group, which can be displaced by a wide range of nucleophiles. nih.gov This opens pathways to numerous functional group interconversions at the C-2 position, as summarized in the table below.
| Reaction Name | Reagent(s) | Product Functional Group |
| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |
| Schiemann Reaction | HBF₄, heat | -F |
| Gattermann Reaction | Cu powder, HCl/HBr | -Cl, -Br |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH |
| Iodination | KI | -I |
Beyond the amino group, the quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen. The pyridine (B92270) part of the quinoline ring is generally deactivated towards electrophiles. Therefore, reactions like nitration or sulfonation typically occur on the carbocyclic (benzene) ring. youtube.com The substitution pattern would be directed by the existing amino, ethyl, and fluoro groups.
Oxidative and Reductive Transformations
The this compound core can participate in both oxidative and reductive transformations, primarily centered on the amino group and the quinoline nucleus.
Reductive Transformations: The synthesis of the 2-aminoquinoline (B145021) scaffold itself often involves the reduction of a corresponding nitroquinoline. The reduction of a 2-nitroquinoline (B99525) derivative is a common and effective method for introducing the 2-amino group. nih.gov This transformation can be achieved using various reducing agents, with stannous chloride (SnCl₂) in acidic media being a classic and reliable method. nih.gov Other systems, such as copper(II) oxide (CuO) with hydrazine (B178648) monohydrate as a hydrogen donor, have also been shown to efficiently and selectively reduce nitroquinolines to aminoquinolines under mild conditions. acs.org This method is notable for the reusability of the solid CuO reagent. acs.org Patent literature also describes the reduction of nitroquinolines using alkali metal hydrogen sulfides in a controlled pH environment. google.com
Oxidative Transformations: The amino group and the quinoline ring are susceptible to oxidation. The metabolic degradation of related 8-aminoquinoline (B160924) drugs like primaquine (B1584692) involves CYP450-catalyzed oxidation of the ring system. doi.org A similar pathway could be envisioned for this compound, potentially leading to hydroxylated derivatives. Furthermore, the oxidation of aminoquinolines can lead to the formation of reactive electrophilic species. For example, the toxicity of the antimalarial drug amodiaquine, a 4-aminoquinoline (B48711) derivative, is linked to the metabolic oxidation of its aminophenol moiety to a reactive quinone-imine intermediate. researchgate.net The 2-amino group of the title compound could potentially undergo oxidation to form nitroso or nitro derivatives under controlled conditions, or more complex oxidative coupling products.
Cyclization Reactions for Formation of Fused Ring Systems
The 2-aminoquinoline scaffold is an excellent precursor for the synthesis of polycyclic fused-ring systems, which are of significant interest in medicinal chemistry. The reactivity of the 2-amino group, often in concert with a substituent at the C-3 position, provides a handle for annulation reactions.
A prominent strategy involves reacting 2-aminoquinolines that have an appropriate functional group at C-3 (like a nitrile, ester, or aldehyde) with binucleophiles to construct a new ring. For example, 2-aminoquinoline-3-carbonitriles are key starting materials for synthesizing pyrimido[4,5-b]quinolines, a class of compounds with noted biological activity. nih.govresearchgate.net The reaction of a 2-chloroquinoline-3-carbonitrile (B1354263) with guanidine (B92328) hydrochloride proceeds via an initial substitution of the chlorine followed by an intramolecular cyclization to yield a 2,4-diaminopyrimido[4,5-b]quinoline system. researchgate.net
These cyclization strategies highlight the importance of the C2-amino and C3-substituent relationship in building complex heterocyclic architectures. The following table summarizes examples of fused systems derived from substituted aminoquinolines.
| Starting Quinoline Type | Reagent(s) | Fused Ring System Formed |
| 2-Aminoquinoline-3-carbonitrile | Formamide | Pyrimido[4,5-b]quinoline |
| 2-Aminoquinoline-3-carbaldehyde | 1,3-Diketones, Amines (MCR) | Fused Pyridines |
| 2-Chloroquinoline-3-carbonitrile | Guanidine HCl | Pyrimido[4,5-b]quinoline |
| N-(2-Alkynyl)anilines | I₂, ICl | 3-Haloquinolines (intramolecular) |
| 2-Amino Styrenes | Alcohols (Iron-catalyzed) | Polysubstituted Quinolines |
These reactions demonstrate that the this compound core is a viable platform for developing more complex, multi-ring molecules through various cyclization protocols, including metal-catalyzed oxidative cyclizations and multicomponent reactions. researchgate.netacs.org
Hydrolysis and Decarboxylation Pathways
Hydrolysis: The 2-amino group in this compound is part of an aromatic system and is generally stable against hydrolysis under neutral or basic conditions. While amides are susceptible to hydrolysis, the C-N bond of the amino group here does not have the same reactivity as a typical amide. pharmaceutical-journal.com However, if the amino group is first acylated to form an amide (e.g., 2-acetamido-3-ethyl-7-fluoroquinoline), this resulting amide could then be hydrolyzed back to the amine under acidic or basic conditions. This acylation-hydrolysis sequence can be used as a protecting group strategy during synthesis. The hydrolysis of a strained cyclic amide (lactam) ring, as seen in penicillin antibiotics, is a well-known process, but the exocyclic amino group of the quinoline is significantly more stable. pharmaceutical-journal.com
Decarboxylation: Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The parent compound, this compound, does not possess a carboxylic acid group and therefore cannot directly undergo decarboxylation. However, this pathway could become relevant for derivatives. For example, if the ethyl group at the C-3 position were to be oxidized to a carboxylic acid, the resulting 2-amino-7-fluoroquinoline-3-carboxylic acid might undergo decarboxylation, although likely requiring harsh conditions. Decarboxylation is most facile for β-keto acids or malonic acids, where a cyclic, concerted transition state can form. masterorganicchemistry.com The decarboxylation of quinoline carboxylic acids, particularly quinaldinic acid (quinoline-2-carboxylic acid), is a known reaction, often facilitated by heat or the presence of copper catalysts. acs.org
Coordination Chemistry: Formation of Metal Complexes with Fluoroquinoline Ligands
Quinolines and their derivatives containing heteroatoms like nitrogen and oxygen are excellent ligands for coordinating with metal ions. The this compound molecule possesses two primary coordination sites: the quinoline ring nitrogen (N1) and the nitrogen atom of the exocyclic 2-amino group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.
The coordination chemistry of related aminoquinoline and fluoroquinolone ligands has been extensively studied. Copper(II) complexes with quinoline derivative ligands have been synthesized and characterized, showing coordination through imine and hydroxyl groups. nih.gov In other systems, the neutral amide group of quinoline-carboxamide ligands coordinates to metal ions through its oxygen atom, while deprotonation allows for coordination through the amide nitrogen. capes.gov.br The exocyclic amino group of aminopyrimidine ligands is also known to participate in metal binding. sciencenet.cn
The formation of these metal complexes can significantly alter the electronic properties and steric profile of the quinoline molecule. The coordination geometry depends on the metal ion, its oxidation state, and the other ligands present. The resulting complexes can exhibit diverse geometries, such as square planar, tetrahedral, or octahedral.
| Metal Ion | Ligand Type | Observed Coordination Mode |
| Cu(II), Pd(II) | N-(aminophenyl)quinoline-carboxamide | Bidentate (Nring, Oamide), Tridentate (Nring, Namide, Namino) capes.gov.br |
| Cu(II) | Imine quinoline derivative | Coordination via imine nitrogen and hydroxyl oxygen nih.gov |
| Ag(I) | 2-Amino-4-methylpyrimidine | Coordination via ring nitrogen and exocyclic amino group sciencenet.cn |
| Co(II), Ni(II), Cu(II) | 2-Acetyl-3-amino-1,4-naphthoquinone | Coordination via NH₂ nitrogen and carbonyl oxygen |
This body of research indicates that this compound is a promising candidate for the design of new metal complexes, with potential applications in catalysis and materials science.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific experimental data for 2-Amino-3-ethyl-7-fluoroquinoline is not documented in the reviewed literature.
Proton NMR (¹H NMR) Analysis
Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and aliphatic protons of this compound, have not been found in published studies. Such data would be critical for confirming the substitution pattern on the quinoline (B57606) ring and the structure of the ethyl group.
Carbon-13 NMR (¹³C NMR) Analysis for Positional Assignments
Similarly, there is no available ¹³C NMR data providing the chemical shifts for the carbon atoms of the quinoline skeleton and the ethyl substituent of this compound. This information is essential for unambiguously assigning the position of each substituent on the heterocyclic ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification
No FT-IR spectra detailing the characteristic vibrational frequencies for the functional groups present in this compound, such as the N-H stretches of the amino group, C-H vibrations of the ethyl and aromatic groups, C=N and C=C stretching of the quinoline ring, and the C-F stretching frequency, could be located in the public domain.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Published mass spectrometry data, which would confirm the molecular weight of this compound and provide insights into its fragmentation patterns under ionization, is not available. High-resolution mass spectrometry (HRMS) would be necessary to verify its exact molecular formula.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Information regarding the electronic absorption maxima (λmax) in the UV-Visible spectrum and any potential fluorescence emission properties of this compound is absent from the scientific literature searched. These photophysical properties are of interest for various applications, including biological imaging and optoelectronics.
Elemental Analysis for Compositional Verification
There are no published reports on the elemental analysis of this compound. This analysis is a fundamental method used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.).
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
Generally, quinoline and its derivatives are known for their high thermal stability due to the aromatic nature of the bicyclic system. For instance, quinoline-linked covalent organic frameworks have been reported to be thermally stable up to approximately 300 °C. rsc.org The decomposition of such compounds typically occurs in a multi-step process, with the initial weight loss often corresponding to the cleavage of the less stable substituent groups, followed by the degradation of the quinoline core at higher temperatures.
The presence of an amino group can influence the thermal stability of the molecule. Depending on its position on the quinoline ring, it may participate in intermolecular hydrogen bonding, which could potentially increase the energy required to initiate thermal decomposition. However, the amino group itself can be susceptible to thermal degradation.
The ethyl group at the 3-position is an aliphatic substituent and is generally less thermally stable than the aromatic quinoline core. Its decomposition would likely be one of the initial thermal events observed in a TGA thermogram.
The fluorine atom at the 7-position is expected to enhance the thermal stability of the molecule. The strong carbon-fluorine bond requires a significant amount of energy to break. The high electronegativity of fluorine can also influence the electron density distribution within the quinoline ring system, potentially increasing its intrinsic thermal stability.
Based on these considerations, a hypothetical TGA curve for this compound would be expected to show an initial stable region with no significant weight loss. This would be followed by one or more decomposition steps at elevated temperatures. The initial, lower-temperature weight loss would likely be associated with the degradation of the ethyl and amino groups. The final, high-temperature decomposition would correspond to the breakdown of the fluorinated quinoline ring.
A representative, though generalized, thermogravimetric analysis data table for a substituted quinoline like this compound is presented below. It is important to note that these values are illustrative and not based on experimental data for the specific compound.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Thermal Event |
|---|---|---|---|
| Initial Phase | 25 - 250 | ~ 1-2% | Loss of adsorbed moisture/solvents |
| Stage 1 | 250 - 350 | ~ 15-25% | Decomposition of ethyl and amino substituents |
| Stage 2 | 350 - 500 | ~ 40-50% | Major degradation of the quinoline ring structure |
| Final Stage | > 500 | ~ 20-30% | Breakdown of the fluorinated aromatic core and char formation |
This table illustrates a plausible thermal decomposition profile, where the initial weight loss is minimal and attributed to volatile impurities. The subsequent stages represent the sequential degradation of the organic functionalities, with the more stable fluorinated quinoline core decomposing at higher temperatures. Further experimental research is required to establish the precise thermal behavior of this compound.
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Ethyl 7 Fluoroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Excited States
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic ground state of molecules. From a DFT calculation, properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution can be obtained. Time-Dependent DFT (TD-DFT) extends this theory to study the electronic excited states, which is crucial for predicting UV-Vis absorption spectra and understanding photochemical behavior.
For the broader class of fluoroquinolones, DFT and TD-DFT studies have been instrumental in understanding their mechanism of action and in the design of new derivatives. However, no specific DFT or TD-DFT data for 2-Amino-3-ethyl-7-fluoroquinoline, such as optimized geometry, frontier molecular orbital energies, or predicted electronic transitions, are available in the reviewed literature.
Investigation of Tautomeric Equilibria and Conformations
Many quinoline (B57606) derivatives can exist in different tautomeric forms, which can significantly influence their chemical reactivity and biological activity. Computational methods are frequently used to calculate the relative energies of these tautomers to predict their equilibrium populations. Similarly, the conformational landscape, arising from the rotation around single bonds, dictates the three-dimensional shape of a molecule and its ability to interact with biological targets.
While conformational analyses have been performed for precursors of fluoroquinolones and other derivatives, a specific investigation into the tautomeric equilibria and conformational preferences of this compound is absent from the current scientific record.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters. The calculation of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra) provides a powerful complement to experimental characterization. These predictions can aid in the structural elucidation of newly synthesized compounds.
Although computational prediction of spectroscopic data is a standard practice in chemical research, no such predictions for this compound have been published.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational flexibility and dynamics of a molecule in different environments (e.g., in solution or bound to a protein). This information is critical for understanding how a molecule might adapt its shape to fit into a binding site.
No MD simulation studies specifically focusing on the conformational analysis of this compound have been found in the literature.
Molecular Docking for Ligand-Macromolecule Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. This method is extensively used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. The quinolone and fluoroquinolone scaffolds are well-known to interact with bacterial DNA gyrase and topoisomerase IV.
Numerous molecular docking studies have been reported for a wide array of fluoroquinolone derivatives, investigating their binding modes with these target enzymes. However, a specific molecular docking analysis of this compound interacting with any macromolecule has not been described in the available scientific literature.
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a compound with its physicochemical properties or biological activities, respectively. These methodologies are pivotal in modern drug discovery and materials science for predicting the behavior of novel molecules and guiding synthetic efforts toward compounds with desired characteristics.
For a molecule like this compound, QSAR models can be developed to predict its potential biological activities, such as antimicrobial or anticancer effects, based on data from a series of related quinoline derivatives. nih.govresearchgate.net Similarly, QSPR models can predict physical properties like solubility, boiling point, or, as seen in related fluoroquinolones, plasma protein binding rates. nih.gov
The development of a QSAR/QSPR model typically involves three main stages:
Data Set Preparation: A diverse set of quinoline analogues with experimentally determined activities or properties is compiled. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. nih.govresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological features. nih.gov
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity or property. nih.gov The model's statistical significance and predictive ability are rigorously assessed using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). nih.gov
For substituted quinolines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.gov These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules. The resulting contour maps highlight regions where modifications to the structure, such as at the 2-amino, 3-ethyl, or 7-fluoro positions of the target molecule, would likely enhance or diminish activity. nih.gov For instance, a CoMSIA study on fluoroquinolones showed that steric, electrostatic, and hydrophobic fields were significant contributors to the compounds' plasma protein binding rates. nih.gov Studies on 4-aminoquinolines have demonstrated that a halogen at the 7-position is a key structural feature for certain biological activities. nih.govasm.org
Table 1: Representative QSAR/QSPR Methodologies Applied to Quinoline Derivatives
| Methodology | Studied Derivatives | Key Descriptors/Fields | Investigated Property/Activity | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA, CoMSIA) | Ring-substituted quinolines | Steric, Electrostatic, Hydropathy | Anti-tuberculosis activity | nih.gov |
| 2D-QSAR (MLR, PLS) | Substituted 4-quinolinyl hydrazones | Topological, Electronic (T_N_O_3, IdAverage, chiV6chain) | Antimalarial activity | nih.gov |
| 3D-QSAR (CoMSIA) | Trovafloxacin derivatives (Fluoroquinolones) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | Plasma protein binding rate | nih.gov |
| Iterative Descriptor-Optimized QSAR | 4-Aminoquinolines | Various (optimized for predictability) | Activity against chloroquine-resistant P. falciparum | nih.govnih.gov |
Analysis of Radical Anion Forms and Spin Density Distributions using EPR Spectroscopy and Theoretical Models
The formation of radical ions is a key step in many chemical and biological redox processes. For an aromatic system like this compound, a radical anion can be generated through a single-electron transfer (SET) to its lowest unoccupied molecular orbital (LUMO). researchgate.net The study of such species provides deep insights into the molecule's electronic structure and reactivity.
The primary experimental technique for studying radical species is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). nih.govyoutube.com EPR detects the transitions of an unpaired electron between its spin states in the presence of a magnetic field. youtube.com The resulting spectrum's key feature is the hyperfine coupling, which arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). youtube.com The pattern and magnitude of these couplings provide a detailed map of how the unpaired electron is distributed across the molecule. nih.gov For a radical anion of this compound, one would expect to observe hyperfine couplings to the nitrogen atoms of the quinoline ring and the amino group, the fluorine atom, and various protons on the aromatic ring and ethyl group.
Theoretical models, particularly those based on Density Functional Theory (DFT), are indispensable for interpreting EPR spectra and understanding the electronic structure of radical anions. tu-braunschweig.de An unrestricted Kohn-Sham DFT calculation can predict the geometry of the radical anion and, crucially, its spin density distribution. tu-braunschweig.de Spin density represents the spatial distribution of the unpaired electron, indicating where there is an excess of alpha-spin (positive spin density) versus beta-spin (negative spin density) electrons. nih.gov
The spin density is the fundamental quantity that determines the hyperfine coupling constants. tu-braunschweig.de By comparing the theoretically calculated hyperfine couplings with the experimental EPR data, researchers can validate the accuracy of the computational model. Once validated, the model provides a complete, three-dimensional picture of the spin distribution. For instance, DFT calculations can reveal the extent of spin delocalization onto the quinoline ring system and the specific contributions of the amino, ethyl, and fluoro substituents. This information is critical for understanding the radical anion's stability and subsequent reactivity. acs.org
Table 2: Conceptual Data for Theoretical Analysis of the this compound Radical Anion
| Parameter | Description | Source of Information | Expected Insights |
|---|---|---|---|
| g-value | Characteristic factor determining the magnetic field at which resonance occurs. | Experimental (EPR), Theoretical (DFT) | Provides information about the electronic environment of the unpaired electron. |
| Hyperfine Coupling Constants (aN, aH, aF) | Quantifies the interaction strength between the unpaired electron and magnetic nuclei. | Experimental (EPR), Theoretical (DFT) | Maps the distribution of the unpaired electron across the molecule's atoms. |
| Spin Density (ρα - ρβ) | The difference in spatial distribution between spin-up and spin-down electrons. | Theoretical (DFT) | Visualizes the delocalization of the unpaired electron and identifies centers of high radical character. |
| SOMO (Singly Occupied Molecular Orbital) | The molecular orbital that contains the unpaired electron. | Theoretical (DFT) | Shows the orbital character and nodal properties that govern the radical's reactivity. |
Emerging Research Avenues and Future Perspectives in 2 Amino 3 Ethyl 7 Fluoroquinoline Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of functionalized quinolines is a mature field, yet the drive for more efficient, sustainable, and atom-economical methods continues to spur innovation. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. wikipedia.org Future research into the synthesis of 2-Amino-3-ethyl-7-fluoroquinoline will likely focus on greener and more sophisticated approaches.
Recent advancements in synthetic organic chemistry offer promising avenues. Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct and regioselective synthesis of substituted quinolines. uconn.edursc.org These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For the synthesis of the target compound, strategies involving the direct C-H ethylation and amination of a 7-fluoroquinoline (B188112) precursor, or the cyclization of appropriately substituted anilines and alkynes via C-H activation, could be explored. nih.gov
Furthermore, the principles of green chemistry are increasingly being integrated into quinoline synthesis. acs.orgresearchgate.net The use of nanocatalysts, for instance, offers advantages such as high efficiency, reusability, and mild reaction conditions. nih.gov One-pot multicomponent reactions, which combine several synthetic steps into a single operation, also represent a sustainable approach to constructing complex molecules like this compound. wikipedia.org The development of synthetic routes that utilize renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) will be a key focus. acs.orgresearchgate.net
| Synthetic Approach | Key Features | Potential Application for this compound |
| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, high regioselectivity, atom economy. | Direct ethylation and amination of a 7-fluoroquinoline core. |
| Nanocatalysis | High efficiency, reusability of catalysts, mild reaction conditions. nih.gov | Green synthesis protocols with reduced environmental impact. |
| One-Pot Multicomponent Reactions | Combination of multiple synthetic steps in a single operation, reduced waste. wikipedia.org | Efficient assembly of the target molecule from simple precursors. |
| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction times, often leading to higher yields and cleaner reactions. acs.orgresearchgate.net | Energy-efficient and rapid synthesis. |
Exploration of Chemically Diverse Modifications and Hybrid Systems
The functional groups present in this compound—the amino group at the 2-position, the ethyl group at the 3-position, and the fluorine atom at the 7-position—offer multiple sites for chemical modification. Future research will undoubtedly delve into creating a library of derivatives to explore structure-activity relationships (SAR) for various applications.
The 2-amino group is a particularly versatile handle for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide range of substituents. acs.org For instance, the synthesis of amide or sulfonamide derivatives could modulate the compound's electronic properties and biological activity. The amino group also provides a point of attachment for creating hybrid molecules, where the this compound scaffold is covalently linked to other pharmacophores. nih.govacs.orgnih.gov This molecular hybridization strategy has been successfully employed to develop novel therapeutic agents with enhanced efficacy or a dual mode of action. nih.govacs.orgnih.gov Examples from the broader quinoline literature include hybrids with chalcones, pyrimidines, and other heterocyclic systems. nih.govnih.gov
The ethyl group at the 3-position, while less reactive, can influence the steric and lipophilic properties of the molecule. The fluorine atom at the 7-position is a common feature in many bioactive fluoroquinolones, where it is known to enhance metabolic stability and binding affinity to biological targets. researchgate.net Further fluorination or the introduction of other halogen atoms could be explored to fine-tune these properties.
| Modification Site | Potential Modifications | Expected Impact |
| 2-Amino Group | Acylation, alkylation, formation of Schiff bases, coupling with other pharmacophores. acs.org | Modulation of electronic properties, solubility, and biological activity; creation of hybrid molecules. nih.govacs.orgnih.gov |
| 3-Ethyl Group | Variation of alkyl chain length or introduction of branching. | Alteration of steric and lipophilic characteristics. |
| 7-Fluoro Group | Introduction of other halogens or electron-withdrawing/donating groups. | Fine-tuning of metabolic stability and target binding affinity. researchgate.net |
| Quinoline Core | Further functionalization at other positions of the quinoline ring. | Exploration of a wider chemical space for SAR studies. |
Advanced Computational Methodologies for Predicting Chemical Behavior and Interactions
In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. For a novel compound like this compound, computational studies will be crucial in the early stages of its investigation.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of derivatives with their biological activity or other properties. acs.orgmnsu.edunih.gov These models can then be used to predict the activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis. For example, 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA) analyses have been successfully applied to various quinoline derivatives to understand their antimalarial and other biological activities. acs.org
Molecular docking simulations can provide insights into the potential binding modes of this compound and its derivatives with various biological targets, such as enzymes or receptors. uconn.edunih.govnih.gov This can help in identifying potential therapeutic applications and in designing modifications to improve binding affinity and selectivity. For instance, docking studies have been used to understand the interactions of fluoroquinolones with bacterial DNA gyrase and topoisomerase IV. researchgate.net
Molecular dynamics (MD) simulations can further explore the dynamic behavior of the ligand-target complex over time, providing a more realistic picture of the binding stability and conformational changes. nih.govnih.gov These computational techniques, when used in concert, can significantly accelerate the discovery and optimization of new functional molecules based on the this compound scaffold.
| Computational Method | Application | Predicted Outcomes for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or properties. acs.orgmnsu.edunih.gov | Prediction of the activity of novel derivatives, guiding synthetic efforts. |
| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. uconn.edunih.govnih.gov | Identification of potential biological targets and rational design of more potent analogues. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. nih.govnih.gov | Assessment of binding stability and understanding of dynamic interactions with targets. |
| Density Functional Theory (DFT) Calculations | Calculating electronic structure and predicting reactivity. | Understanding the electronic properties and predicting sites of reactivity. |
Investigation of Quinolone Scaffolds in Advanced Materials Science Applications
Beyond their well-established roles in medicine, quinoline derivatives are gaining attention as versatile building blocks for advanced functional materials. researchgate.net The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for applications in organic electronics and sensor technology. researchgate.netresearchgate.net The future of this compound chemistry is not limited to biological applications but extends into the realm of materials science.
One promising area is the development of fluorescent probes. Quinoline-based fluorophores have been designed for the detection of various analytes, including metal ions and biological macromolecules. nih.govrsc.org The presence of the amino and fluoro substituents in this compound could be exploited to create "push-pull" systems, leading to molecules with interesting photophysical properties such as large Stokes shifts and sensitivity to the local environment. nih.gov These properties are highly desirable for applications in bioimaging and sensing. acs.orgnih.gov
The quinoline scaffold is also a key component in materials for organic light-emitting diodes (OLEDs). uconn.eduresearchgate.net Derivatives of quinoline, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are widely used as electron-transporting and emissive materials. researchgate.net The specific substitution pattern of this compound could be tailored to tune its electronic and photoluminescent properties for potential use in novel OLED devices.
Furthermore, the incorporation of quinoline moieties into polymer backbones can lead to functional materials with unique properties. nih.govgoogle.com For example, quinoline-containing polymers have been investigated for their drug-releasing capabilities and antimicrobial properties. nih.gov The 2-amino group of the target compound could serve as a reactive site for polymerization or for grafting onto existing polymer chains, opening up possibilities for the creation of novel smart materials.
| Application Area | Role of Quinolone Scaffold | Potential of this compound |
| Fluorescent Probes | Core fluorophore for sensing and imaging. acs.orgnih.govrsc.org | Development of novel sensors for ions and biomolecules with tailored photophysical properties. |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting and emissive materials. uconn.eduresearchgate.net | Design of new materials for blue or other colored light emission in OLEDs. |
| Functional Polymers | Monomeric unit for creating polymers with specific properties. nih.govgoogle.com | Synthesis of smart polymers for applications in drug delivery, coatings, and advanced materials. |
| Corrosion Inhibitors | Adsorption onto metal surfaces to prevent corrosion. wikipedia.org | Development of new and effective corrosion inhibitors for various metals and alloys. |
Q & A
Q. What are the common synthetic routes for preparing 2-amino-3-ethyl-7-fluoroquinoline, and what critical steps ensure high yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclocondensation, and deprotection. For example:
- Intermediate preparation : Start with a fluoro-substituted quinoline precursor (e.g., 7-fluoroquinoline derivatives).
- Amino group introduction : Use reductive amination or nucleophilic addition with ethylamine derivatives under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) .
- Purification : Column chromatography with gradients of methanol/ethyl acetate or dichloromethane/methanol is critical for isolating high-purity products . Key factors for yield optimization include reaction temperature control (e.g., 60–80°C for cyclocondensation) and stoichiometric ratios of reagents .
Q. How is this compound characterized, and what analytical methods validate its structure?
Structural validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl and fluorine groups) and aromatic proton environments .
- Mass spectrometry : ESI-MS or HRMS provides molecular weight confirmation and fragmentation patterns .
- Melting point analysis : Sharp melting ranges (e.g., 216–218°C) indicate purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis or combustion .
- Emergency procedures : For spills, use inert absorbents (e.g., sand) and avoid water jets. For exposure, rinse affected areas with water for 15+ minutes and seek medical advice .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps, while ethanol improves cyclocondensation efficiency .
- Catalyst screening : Triethylamine or Cs₂CO₃ can accelerate deprotection or coupling reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in multi-step syntheses .
Q. What strategies resolve contradictions in reported spectral data for this compound analogs?
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 7-substituted 2-aminoquinolines) to identify shifts caused by ethyl/fluoro substituents .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive confirmation of substituent positions and bond angles .
- Batch reproducibility : Repeat syntheses under controlled conditions to isolate batch-specific impurities affecting spectral profiles .
Q. How do structural modifications (e.g., ethyl or fluorine substitution) influence the biological activity of this compound?
- Fluorine impact : The 7-fluoro group enhances bioavailability by increasing lipophilicity and metabolic stability, as seen in fluoroquinolone antibiotics .
- Ethyl group role : The 3-ethyl substituent improves binding selectivity in enzyme inhibition studies (e.g., neuronal nitric oxide synthase) by optimizing hydrophobic interactions .
- SAR studies : Systematic substitution at the 2-amino position (e.g., with aniline or ether groups) can modulate potency and selectivity .
Q. What computational or experimental methods are used to predict the stability of this compound under varying pH and temperature conditions?
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .
- DFT calculations : Model protonation states and tautomeric forms to predict pH-dependent stability (e.g., fluoro group sensitivity to acidic hydrolysis) .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to guide storage conditions (e.g., desiccated at –20°C) .
Methodological Guidance
Q. How should researchers design experiments to investigate the mechanism of action of this compound in biological systems?
- Enzyme inhibition assays : Use purified targets (e.g., nitric oxide synthase) with fluorogenic substrates to quantify IC₅₀ values .
- Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and measure intracellular accumulation via scintillation counting .
- Mutagenesis studies : Engineer enzyme active-site mutants to identify binding residues critical for inhibition .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Probit analysis : Model mortality or IC₅₀ curves to estimate LD₅₀/EC₅₀ values with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare toxicity across multiple concentrations or cell lines (e.g., HepG2 vs. HEK293) .
- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints to predict safe dosage ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
